molecular formula C16H14N2 B14590785 5-(4-Methylphenyl)-1-phenyl-1H-imidazole CAS No. 61278-59-9

5-(4-Methylphenyl)-1-phenyl-1H-imidazole

Cat. No.: B14590785
CAS No.: 61278-59-9
M. Wt: 234.29 g/mol
InChI Key: HOCNUAMVNMVBIK-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1-phenyl-1H-imidazole is a substituted imidazole derivative characterized by a phenyl group at position 1 and a 4-methylphenyl group at position 5 of the imidazole ring. Imidazole derivatives are renowned for their diverse applications in medicinal chemistry, materials science, and catalysis due to their aromatic heterocyclic structure, which enables π-π stacking interactions and hydrogen bonding .

Properties

CAS No.

61278-59-9

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

5-(4-methylphenyl)-1-phenylimidazole

InChI

InChI=1S/C16H14N2/c1-13-7-9-14(10-8-13)16-11-17-12-18(16)15-5-3-2-4-6-15/h2-12H,1H3

InChI Key

HOCNUAMVNMVBIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=CN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Debus-Radziszewski Reaction

The Debus-Radziszewski reaction is a classical method for synthesizing imidazoles via condensation of a 1,2-diketone, aldehyde, and ammonia or primary amine. For 5-(4-Methylphenyl)-1-phenyl-1H-imidazole, adaptations of this method involve:

Reagents :

  • 1,2-Diketone : Benzil (for 4,5-diphenyl substitution) or custom diketones.
  • Aldehyde : 4-Methylbenzaldehyde (introduces the 4-methylphenyl group).
  • Amine : Aniline (introduces the N1-phenyl group).
  • Ammonium acetate as the ammonia source.

Procedure (adapted from):

  • Combine benzil (2 mmol), 4-methylbenzaldehyde (2 mmol), aniline (2 mmol), and ammonium acetate (4 mmol) in ethanol.
  • Reflux at 80°C for 6–8 hours.
  • Cool, precipitate with ice water, and recrystallize with ethanol.

Yield : 65–78%.
Mechanism : The diketone forms the imidazole core, while the aldehyde and amine introduce substituents at C5 and N1, respectively.

Table 1: Optimization of Debus-Radziszewski Reaction

Catalyst Solvent Temp (°C) Time (h) Yield (%) Source
None Ethanol 80 8 65
Chitosan Ethanol 70 5 78
Acetic acid Ethanol 80 6 72

Four-Component Condensation

A modified approach uses additional components to streamline synthesis:

Reagents :

  • Diamine : 2,6-Bis(4-aminophenyl)-4-p-tolylpyridine.
  • Aldehyde : 4-Methylbenzaldehyde.
  • Benzil and ammonium acetate .

Procedure (from):

  • React diamine (1 mmol), benzil (1 mmol), 4-methylbenzaldehyde (1 mmol), and ammonium acetate (3 mmol) in acetic acid.
  • Stir at 120°C for 12 hours.
  • Isolate via filtration and purify by column chromatography.

Yield : 85–93%.
Advantage : High regioselectivity for N1 and C5 substitution.

Stepwise Cyclization Strategies

α-Aminoketone Cyclization

This method involves synthesizing α-aminoketones followed by cyclization:

Step 1: Synthesis of α-Aminoketone

  • React 4-methylacetophenone (1 mmol) with aniline (1.2 mmol) in the presence of tin(II) chloride.
  • Yield: 80–85%.

Step 2: Cyclization with Glyoxal

  • Treat α-aminoketone (1 mmol) with glyoxal (40% aqueous solution) and ammonium acetate in methanol.
  • Reflux for 4 hours.
  • Yield: 70–75%.

Table 2: Cyclization Conditions and Outcomes

Starting Material Cyclizing Agent Solvent Yield (%) Purity (%) Source
4-Methylacetophenone Glyoxal Methanol 75 96.4
Custom α-aminoketone Ammonium acetate Ethanol 70 94.8

Thionyl Chloride-Mediated Chlorination

A patent describes chlorination as a key step for imidazole functionalization:

Procedure :

  • React 4-hydroxyl-4(5)-(4-methylphenyl)-2-oximido methyne imidazole-3-oxygen (1 mmol) with thionyl chloride (2 mmol) in ethyl acetate.
  • Reflux at 65–85°C for 3 hours.
  • Neutralize with water and recrystallize.

Yield : 75–76%.
Application : Introduces chloro groups for downstream modifications.

Functionalization of Pre-Formed Imidazoles

N-Arylation via Palladium Catalysis

Palladium-catalyzed couplings enable direct introduction of aryl groups:

Reagents :

  • Imidazole core : 5-(4-Methylphenyl)-1H-imidazole.
  • Arylating agent : Iodobenzene.
  • Catalyst : Pd(OAc)₂ with Xantphos ligand.

Procedure :

  • Combine imidazole (1 mmol), iodobenzene (1.2 mmol), Pd(OAc)₂ (5 mol%), and K₃PO₄ (2 mmol) in dioxane.
  • Heat at 100°C for 12 hours.
  • Purify via silica gel chromatography.

Yield : 60–68%.

Table 3: N-Arylation Optimization

Ligand Base Temp (°C) Yield (%) Source
Xantphos K₃PO₄ 100 68
BINAP Cs₂CO₃ 110 60

Sulfuryl Chloride-Mediated Sulfonylation

A patent details sulfonylation to introduce sulfonamide groups, which can be omitted for the target compound:

Procedure :

  • React 4(5)-chloro-2-cyano-5(4)-(4-methylphenyl)imidazole (1 mmol) with N,N-dimethylamine sulfonyl chloride (1.2 mmol) in ethyl acetate.
  • Reflux for 3 hours with anhydrous K₂CO₃.
  • Isolate via filtration.

Yield : 89–98%.

Comparative Analysis of Methods

Table 4: Method Efficiency and Scalability

Method Yield (%) Purity (%) Scalability Cost Efficiency
Debus-Radziszewski 65–78 90–95 High Moderate
Four-Component 85–93 95–98 Moderate High
α-Aminoketone Cyclization 70–75 94–96 Low Low
Palladium Catalysis 60–68 85–90 Low High

Challenges and Innovations

  • Regioselectivity : Multi-component reactions often yield trisubstituted byproducts. Chitosan catalysts improve selectivity for disubstituted products.
  • Functional Group Tolerance : Thionyl chloride steps require careful handling but enable high-purity intermediates.
  • Green Chemistry : Solvent-free conditions and recyclable catalysts (e.g., chitosan) reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Methylphenyl)-1-phenyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

The search results provided do not contain information regarding the applications of "5-(4-Methylphenyl)-1-phenyl-1H-imidazole." However, some search results discuss related compounds, such as imidazoles, isoxazoles, and pyrazoles, and their applications.

Imidazole
Imidazole is a five-membered heterocyclic moiety with three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Antibacterial Activity
Various studies have explored the antibacterial activity of imidazole derivatives .

  • Jain et al. synthesized 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole and evaluated their antimicrobial activity against S. aureus, E. coli, and B. subtilis, noting that compounds 1a and 1b showed good antimicrobial potential .
  • Brahmbhatt et al. synthesized 3-(2,4-disubstituted phenyl)-1-(4-substituted phenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1H-pyrazole, with compound 4h showing potent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
  • Parab et al. synthesized (Z)-4-((6-Bromo-2-chloroquinolin-3-yl) methylene)-2-phenyl-1-(2, 3, 4-trisubstituted phenyl)-1H-imidazol-5(4H)-one and evaluated its antibacterial activity against E. coli, P. aeruginosa, B. subtilis, and B. megaterium, as well as antimycotic potential against Candida albicans and Aspergillus niger .

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
Imidazole-containing chalcones have been shown to be strongly effective against Aspergillus fumigatus .

Isoxazole Derivatives
Isoxazole derivatives have demonstrated immunoregulatory properties . Some notable examples include:

  • 01K/2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide Regulates proliferation of thymocytes, splenocytes, and lymph node cells and regulates the production of IL-1β and TNF-α in peritoneal cell cultures .
  • MO5/5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide Inhibits the humoral immune response in vitro and inhibits TNFα production .
  • 5-amino-N-(4-ethoxyphenyl)-3-methyl-1,2-oxazole-4-carboxamide Lowers carrageenan-induced paw edema and exhibits antibacterial activity .
  • M4/.2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(prop-2-en-1-yl)hydrazine-1-carbothioamide Enhances the mitogen-induced proliferative response of human PBMC .
  • 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide Stimulates mitogen-induced proliferation of splenocytes and lymph node cells and increases LPS-induced IL-1β production by peritoneal cells .
  • 8e/3-(4-methoxyphenyl)-4(3-hydroxy-4-carboxybenzoyl)-5-(3-chlorophenyl)-4,5-dihydrodihydroisoxazoline Augments the proliferative response of human and mouse lymphocytes and increases IL-2 secretion .

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Imidazole Derivatives

Compound Name Substituents (Position) Key Functional Groups Evidence ID
5-(4-Methylphenyl)-1-phenyl-1H-imidazole Phenyl (1), 4-Methylphenyl (5) Methyl (aryl)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Chloromethyl (4-aryl), Nitro (5) -NO₂, -CH₂Cl
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole Fluoro (4-aryl), Methoxy (4-aryl) -F, -OCH₃
5-Methyl-2-phenyl-1H-imidazole-4-methanol Hydroxymethyl (4) -CH₂OH
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole Trifluoromethyl (5), Methoxy (4-aryl) -CF₃, -OCH₃

Key Observations:

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in , -CF₃ in ) reduce electron density on the imidazole ring, enhancing electrophilic substitution resistance. In contrast, the methyl group in the target compound acts as an electron donor, increasing ring reactivity . Fluorine substituents (e.g., in ) improve metabolic stability and lipophilicity, critical for drug bioavailability.

Solubility and Polarity: The hydroxymethyl group in 5-methyl-2-phenyl-1H-imidazole-4-methanol introduces polarity, facilitating hydrogen bonding and aqueous solubility compared to the hydrophobic 4-methylphenyl group in the target compound . Methoxy groups (e.g., in ) enhance solubility via oxygen lone-pair interactions but may reduce membrane permeability.

Synthetic Routes :

  • Chlorination with SOCl₂ (as in ) and cyclization with Na₂S₂O₅ (as in ) are common for introducing halogen and nitro groups. The target compound likely requires milder conditions due to the absence of reactive substituents.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) LogP (Predicted) Spectral Features (IR/NMR) Evidence ID
5-(4-Methylphenyl)-1-phenyl-1H-imidazole Not reported ~3.2* Aromatic C-H stretches (~3050 cm⁻¹)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Not reported ~2.8 -NO₂ asymmetric stretch (~1520 cm⁻¹)
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole Not reported ~3.5 -OCH₃ δ (3.8 ppm, ^1H NMR)
5-Methyl-2-phenyl-1H-imidazole-4-methanol Not reported ~1.9 -OH stretch (~3400 cm⁻¹)
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole Not reported ~2.6 -CF₃ δ (115–125 ppm, ^13C NMR)

*Predicted using analogous structures.

Key Insights:

  • The target compound’s higher predicted LogP (~3.2) compared to hydroxymethyl analogs (~1.9) suggests superior lipid solubility, favoring blood-brain barrier penetration .
  • Nitro and trifluoromethyl groups introduce distinct spectral signatures, such as IR stretches for -NO₂ (~1520 cm⁻¹) and ^13C NMR signals for -CF₃ .

Stability and Reactivity

  • Thermal Stability : Nitro-substituted imidazoles () are prone to decomposition under heat, whereas the target compound’s methyl groups likely enhance thermal stability.
  • Oxidative Resistance : The absence of electron-withdrawing groups in the target compound may render it more susceptible to oxidation compared to fluorinated analogs .

Q & A

Q. What synthetic routes are commonly employed for preparing 5-(4-Methylphenyl)-1-phenyl-1H-imidazole?

The compound can be synthesized via multi-step condensation reactions. For example, a benzaldehyde derivative (e.g., 4-methylbenzaldehyde) reacts with an appropriate amine (e.g., aniline derivatives) under acidic or basic conditions. Cyclization is typically achieved using reagents like ammonium acetate in acetic acid or ethanol under reflux (60–80°C). Purification involves recrystallization from ethanol or column chromatography. Structural confirmation relies on IR (C=N stretch ~1600 cm⁻¹), ¹H/¹³C NMR (aromatic proton regions δ 6.8–8.0 ppm), and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=N, C-H aromatic stretches).
  • NMR spectroscopy : ¹H NMR resolves substituent positions (e.g., para-methylphenyl protons as a singlet at δ ~2.3 ppm). ¹³C NMR confirms aromatic carbons and imidazole ring connectivity.
  • X-ray crystallography : Determines molecular geometry and intermolecular interactions (e.g., π-π stacking). SHELXL and ORTEP-3 are standard software for structure refinement and visualization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of 5-(4-Methylphenyl)-1-phenyl-1H-imidazole?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and compute frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and electrostatic potential surfaces. These insights correlate with reactivity, such as nucleophilic/electrophilic sites. Exact exchange terms in hybrid functionals improve thermochemical accuracy (e.g., atomization energy deviations <3 kcal/mol) .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound?

Discrepancies (e.g., bond length variations in X-ray vs. DFT) may arise from crystal packing effects or solvent interactions. Validate computational models by comparing torsional angles and vibrational frequencies with experimental IR/Raman data. Use high-resolution crystallography (≤0.8 Å resolution) and Hirshfeld surface analysis to quantify intermolecular forces .

Q. How can synthetic yields be optimized for large-scale production in academic settings?

Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 12 hrs conventional heating) and improves yields by 10–20%. Solvent selection (e.g., DMF for polar intermediates) and catalyst screening (e.g., p-toluenesulfonic acid vs. acetic acid) enhance efficiency. Monitor reaction progress via TLC or in situ FTIR to minimize byproducts .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

Twinning or poor diffraction (e.g., due to flexible substituents) complicates data collection. Use synchrotron radiation for weak diffractors and SHELXD for ab initio phasing. For disordered regions, apply restraints (e.g., SIMU, DELU in SHELXL) and validate with R-factor convergence (<5%) .

Methodological Notes

  • Data Validation : Cross-check melting points with DSC and elemental analysis (C, H, N ±0.3%).
  • Spectral Assignments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Software Tools : Gaussian 16 for DFT, Mercury for crystal packing visualization, and MestReNova for NMR processing .

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